molecular formula C18H22N4O3 B2496424 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2034446-35-8

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2496424
CAS RN: 2034446-35-8
M. Wt: 342.399
InChI Key: FUWSZTCGJQRLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as MPPM, is a chemical compound with potential applications in scientific research.

Mechanism of Action

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone acts as a selective antagonist for the 5-HT2A receptor, blocking the binding of serotonin to this receptor. This can lead to a decrease in the activity of certain neural pathways in the brain, which may be useful in treating disorders such as schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including a decrease in serotonin levels in the brain and a decrease in the activity of certain neural pathways. It has also been shown to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone in lab experiments is its selectivity for the 5-HT2A receptor, which allows for more precise targeting of this receptor in research studies. However, one limitation is that this compound may have off-target effects on other receptors, which could complicate the interpretation of research results.

Future Directions

There are several potential future directions for research on (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone. One area of interest is its potential as a therapeutic agent for schizophrenia and other psychiatric disorders. Further research is needed to determine the efficacy and safety of this compound in humans. Additionally, this compound could be used as a tool to study the role of the 5-HT2A receptor in various biological processes, such as learning and memory. Finally, further research could be done to explore the potential off-target effects of this compound on other receptors, which could provide valuable insights into the mechanisms of action of this compound.

Synthesis Methods

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxaldehyde with 2-(2-methoxyethoxy)ethylamine, followed by further reaction with 4-(pyridin-2-yl)piperazine and formaldehyde. The resulting product is purified through chromatography.

Scientific Research Applications

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has shown potential as a research tool in various scientific fields, including neuroscience and pharmacology. It has been used as a selective antagonist for the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This compound has also been studied for its potential as a therapeutic agent for schizophrenia and other psychiatric disorders.

properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-12-13-25-17-14-15(5-7-20-17)18(23)22-10-8-21(9-11-22)16-4-2-3-6-19-16/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWSZTCGJQRLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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